molecular formula C32H36N6O4 B10857836 N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)

N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)

Cat. No.: B10857836
M. Wt: 568.7 g/mol
InChI Key: FZEPAZRIEAMJFE-UHFFFAOYSA-N
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Preparation Methods

The preparation of ARB-272572 involves several synthetic steps. One method includes:

    One-pot hydrolysis: This step involves hydrolyzing a precursor compound.

    Protection of amino groups: Using Boc (tert-butoxycarbonyl) to protect amino groups.

    Condensation amide reaction: Reacting the protected compound with 2,2’-dimethyl-1,1’-biphenyl-3,3’-diamine to form an intermediate.

    Removal of protection groups: Finally, removing the Boc protection groups to yield ARB-272572

Chemical Reactions Analysis

ARB-272572 undergoes several types of chemical reactions:

Scientific Research Applications

ARB-272572 has a wide range of scientific research applications:

Mechanism of Action

ARB-272572 exerts its effects by inducing the dimerization and internalization of PD-L1 on the cell surface. This process inhibits the PD-1/PD-L1 interaction, which is crucial for immune checkpoint regulation. By blocking this interaction, ARB-272572 promotes T cell proliferation and enhances immune responses against tumors .

Comparison with Similar Compounds

ARB-272572 is unique compared to other PD-L1 inhibitors due to its small-molecule nature and specific mechanism of action. Similar compounds include:

ARB-272572 stands out due to its ability to induce PD-L1 dimerization and internalization, a mechanism not commonly observed in antibody-based inhibitors .

Properties

Molecular Formula

C32H36N6O4

Molecular Weight

568.7 g/mol

IUPAC Name

5-[(2-hydroxyethylamino)methyl]-N-[3-[3-[[5-[(2-hydroxyethylamino)methyl]pyridine-2-carbonyl]amino]-2-methylphenyl]-2-methylphenyl]pyridine-2-carboxamide

InChI

InChI=1S/C32H36N6O4/c1-21-25(5-3-7-27(21)37-31(41)29-11-9-23(19-35-29)17-33-13-15-39)26-6-4-8-28(22(26)2)38-32(42)30-12-10-24(20-36-30)18-34-14-16-40/h3-12,19-20,33-34,39-40H,13-18H2,1-2H3,(H,37,41)(H,38,42)

InChI Key

FZEPAZRIEAMJFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=NC=C(C=C2)CNCCO)C3=C(C(=CC=C3)NC(=O)C4=NC=C(C=C4)CNCCO)C

Origin of Product

United States

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